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Schistoflrfamide - 121801-61-4

Schistoflrfamide

Catalog Number: EVT-282402
CAS Number: 121801-61-4
Molecular Formula: C59H86N16O14
Molecular Weight: 1243.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Schistoflrfamide is a locust myosuppressin isolated from the thoracic nervous system of the locust Schistocerca gregaria.
Overview

Schistoflrfamide is a neuropeptide originally isolated from the blood fluke Schistosoma mansoni. This compound is part of a larger family of neuropeptides known as FMRFamide-like peptides, which are characterized by their role in modulating various physiological processes in both invertebrates and vertebrates. Schistoflrfamide has garnered interest for its potential implications in neurobiology and parasitology, particularly due to its effects on muscle contraction and neuronal signaling.

Source

The primary source of Schistoflrfamide is the cercariae stage of Schistosoma mansoni, a parasitic flatworm responsible for schistosomiasis in humans. The peptide was identified through biochemical analysis and isolation techniques that involved extraction from the organism's tissues, followed by purification methods such as chromatography .

Classification

Schistoflrfamide belongs to the class of neuropeptides, specifically within the FMRFamide family. This classification is based on its structural features and biological functions, which include modulation of muscle activity and neurotransmission. It is closely related to other neuropeptides found in various species, indicating a conserved role in biological systems .

Synthesis Analysis

Methods

The synthesis of Schistoflrfamide can be approached through both natural extraction and synthetic methodologies. Natural extraction involves isolating the peptide from Schistosoma mansoni through a series of purification steps, including:

  1. Tissue Homogenization: The cercariae are homogenized to release cellular contents.
  2. Filtration: The homogenate is filtered to remove debris.
  3. Chromatography: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the peptide based on its molecular weight and charge.

For synthetic approaches, solid-phase peptide synthesis (SPPS) can be utilized, allowing for precise control over the amino acid sequence and modifications. This method involves:

  1. Resin Preparation: A solid support resin is prepared for peptide attachment.
  2. Coupling Reactions: Protected amino acids are sequentially added to form the peptide chain.
  3. Cleavage and Purification: The synthesized peptide is cleaved from the resin and purified using HPLC .

Technical Details

The synthesis may also involve specific protective groups for amino acids to prevent unwanted reactions during coupling. The choice of coupling reagents (such as HATU or DIC) can significantly influence yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of Schistoflrfamide consists of a sequence of amino acids that includes a C-terminal RFamide motif, which is characteristic of this family of peptides. The specific sequence is crucial for its biological activity.

Data

The molecular formula for Schistoflrfamide can be represented as C₁₈H₂₃N₃O₃S, with a molecular weight of approximately 359.45 g/mol. Its structure typically features:

  • A central backbone formed by amino acid residues.
  • A terminal phenylalanine followed by an arginine and a C-terminal amidation.

This structural configuration contributes to its binding affinity to specific receptors in target organisms .

Chemical Reactions Analysis

Reactions

Schistoflrfamide participates in several biochemical reactions that are essential for its function as a neuropeptide:

  1. Binding Interactions: It binds to specific receptors in the central nervous system of various organisms, triggering downstream signaling pathways.
  2. Signal Transduction: Upon binding, it activates G-protein coupled receptors (GPCRs), leading to changes in intracellular calcium levels and subsequent physiological responses such as muscle contraction.

Technical Details

The binding kinetics can be studied using radioligand binding assays, which measure the affinity and specificity of Schistoflrfamide for its receptors. These assays help elucidate the pharmacological profile of the peptide .

Mechanism of Action

Process

The mechanism of action of Schistoflrfamide primarily involves its interaction with specific receptors in the nervous system:

  1. Receptor Binding: Schistoflrfamide binds to its target receptors on neurons or muscle cells.
  2. Activation of Signaling Pathways: This interaction activates intracellular signaling cascades, often involving second messengers like cyclic AMP or calcium ions.
  3. Physiological Effects: The activation leads to various physiological effects, including modulation of muscle contractions and neurotransmitter release.

Data

Research indicates that Schistoflrfamide may enhance excitatory neurotransmission in certain contexts, contributing to increased muscle activity in parasitic infections .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when synthesized or purified.
  • Solubility: Soluble in aqueous solutions, particularly at physiological pH levels.

Chemical Properties

  • Stability: Schistoflrfamide is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It can undergo modifications such as oxidation or deamidation under certain conditions.

Relevant data regarding its stability and reactivity can be critical for applications involving drug formulation or therapeutic use .

Applications

Scientific Uses

Schistoflrfamide has several applications in scientific research:

  1. Neurobiology Studies: It serves as a model compound for studying neuropeptide signaling mechanisms.
  2. Parasitology Research: Understanding its role in Schistosoma mansoni can aid in developing treatments for schistosomiasis.
  3. Pharmacological Research: Investigating potential therapeutic applications based on its receptor interactions may lead to new drug discoveries targeting similar pathways.
Evolutionary Origins and Phylogenetic Distribution of Schistoflrfamide

Homology to Bilaterian RFamide Neuropeptide Families

SchistoFLRFamide belongs to the evolutionarily ancient family of FMRFamide-related peptides (FaRPs), characterized by a conserved C-terminal Arg-Phe-NH₂ (RFamide) motif. This motif was first identified in the mollusk Macrocallista nimbosa as the cardioexcitatory tetrapeptide FMRFamide [2] [8]. Across Bilateria, RFamide peptides are classified into five major groups: gonadotropin-inhibitory hormone (GnIH), neuropeptide FF (NPFF), pyroglutamylated RFamide peptide (QRFP), prolactin-releasing peptide (PrRP), and kisspeptin [2] [8]. SchistoFLRFamide shares the highest sequence similarity with protostomian NPFF-type peptides, particularly those in arthropods and nematodes. For example, the nematode Caenorhabditis elegans expresses over 70 distinct FLPs (FMRFamide-like peptides) from 31 precursor genes, many featuring the core X₁X₂RFamide motif seen in SchistoFLRFamide [1].

Table 1: RFamide Peptide Families Across Bilateria

Peptide FamilyRepresentative SequencePhylum/ClassFunctional Role
NPFF-typeSQAFLFQPQRF-NH₂MammalsNociception modulation
SchistoFLRFamidePDVDHVFLRF-NH₂PlatyhelminthesNeuromuscular regulation
FLP-1SADPNFLRF-NH₂NematodaLocomotion modulation
DromyosuppressinpEDVDHVFLRF-NH₂ArthropodaMyoinhibition

Conservation of RFamide Motifs in Deuterostomian Invertebrates

Deuterostomian invertebrates exhibit striking conservation of RFamide motifs despite extensive sequence divergence. In sea lampreys (Petromyzon marinus), GnIH-type peptides (e.g., MPHSFANLPLRF-NH₂) regulate gonadotropin expression, while PQRFamide peptides influence nociception [2]. Hemichordates and echinoderms express structurally similar peptides, such as the starfish Asterias rubens SALMFamide (SGPYSFNSGLTF-NH₂), which shares the C-terminal RFamide signature but lacks the aromatic residue preceding RFamide seen in SchistoFLRFamide [2]. This suggests the RFamide core is a sine qua non for neuropeptide functionality across Deuterostomia, while flanking sequences determine receptor specificity. Notably, deuterostomian NPFF receptors (NPFFR1/2) show orthology to platyhelminth SchistoFLRFamide receptors, indicating deep evolutionary conservation of RFamide signaling systems [8].

Table 2: RFamide Peptides in Deuterostomian Invertebrates

OrganismPeptide GroupSequenceReceptor
Petromyzon marinusGnIH-likeMPHSFANLPLRF-NH₂NPFFR1
Asterias rubensSALMFamideSGPYSFNSGLTF-NH₂Unknown
Saccoglossus kowalevskiiNPFF-likeAGEGLSSPFWSLAAPQRF-NH₂NPFFR2

Gene Duplication and Divergence in SchistoFLRFamide Precursor Proteins

The diversification of SchistoFLRFamide and related peptides in Platyhelminthes stems from repeated gene duplication events followed by neofunctionalization and subfunctionalization. Whole-genome analyses reveal that platyhelminth FLRFamide genes arose via tandem duplications within chromosomal regions enriched for neuropeptide precursors [3] [6]. For instance, Schistosoma mansoni possesses three flrf paralogs: smflrf1, smflrf2, and smflrf3, each encoding distinct peptide suites with varying N-terminal extensions but conserved C-terminal FLRFamide motifs. The smflrf1 precursor yields SchistoFLRFamide (PDVDHVFLRF-NH₂), while smflrf3 encodes a novel peptide (EGVGSPYFLRF-NH₂) [5] [6]. Such duplications enable functional specialization:

  • Neofunctionalization: smflrf2-derived peptides acquired affinity for novel G-protein-coupled receptors (GPCRs) in neuromuscular junctions.
  • Subfunctionalization: smflrf1 and smflrf3 partitioned ancestral roles in neurotransmission and reproduction regulation, respectively [3].This pattern mirrors gene family expansions in nematode flp genes, where 70+ peptides evolved from 31 precursors via duplication and divergence [1] [6].

Table 3: Gene Duplication Events in RFamide Precursor Evolution

TaxonGene FamilyParalog CountFunctional Outcome
Schistosoma mansoniflrf3Neuromuscular specialization
Caenorhabditis elegansflp31Diverse neuromodulatory roles
Vertebratesnpff2 (NPFF/NPAF)Nociception vs. hormone regulation

Comparative Genomic Analysis of SchistoFLRFamide Across Metazoan Lineages

Phylogenomic comparisons reveal patchwork conservation of SchistoFLRFamide-like signaling across Metazoa. While cnidarians (e.g., Nematostella vectensis) possess RFamide peptides (e.g., Antho-RFamide), their precursors lack orthology to bilaterian RFamide genes, indicating convergent evolution of the RFamide motif [7]. In contrast, SchistoFLRFamide precursors share syntenic conservation with arthropod myosuppressins (e.g., Drosophila Dromyosuppressin) and nematode FLPs, particularly in promoter regions housing binding sites for neuroendocrine transcription factors (POU, LIM-HD) [4] [6]. Genomic features underpinning this distribution include:

  • Lineage-Specific Losses: Ctenophores and deuterostome chordates (e.g., vertebrates) lack direct SchistoFLRFamide orthologs but retain NPFF-like systems [2] [7].
  • Exon Shuffling: The Schistosoma flrf gene acquired novel exons encoding dibasic cleavage sites, enabling proteolytic liberation of multiple FLRFamides from a single precursor [4] [6].
  • Accelerated Evolution: Parasitic platyhelminths exhibit elevated dN/dS ratios in flrf genes compared to free-living relatives (e.g., Macrostomum lignano), suggesting adaptive evolution for host-specific neurosignaling [5].

Table 4: Phylogenomic Distribution of SchistoFLRFamide-like Systems

LineagePresenceKey Genomic FeaturesClosest Analog
Platyhelminthes+++Tandem flrf duplications; dibasic cleavage sitesSchistoFLRFamide
Nematoda++31 flp genes; diverse FLPsFLP-1 (SADPNFLRF-NH₂)
Arthropoda++Single myosuppressin locus; conserved receptorsDromyosuppressin
Cnidaria+Non-orthologous precursors; RFamide convergenceAntho-RFamide
Vertebrata-NPFF/NPAF system; derived QRFP/PrRP familiesNPFF (SQAFLFQPQRF-NH₂)

Synteny analysis further demonstrates that the genomic locus harboring Schistosoma flrf genes is flanked by ancestrally conserved genes (hoxc, eya) in spiralians, implying an ancient origin predating the platyhelminth radiation [4] [5]. This locus was subsequently fragmented in deuterostomes, explaining the absence of direct SchistoFLRFamide orthologs in vertebrates [2] [4].

Properties

CAS Number

121801-61-4

Product Name

Schistoflrfamide

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid

Molecular Formula

C59H86N16O14

Molecular Weight

1243.4 g/mol

InChI

InChI=1S/C59H86N16O14/c1-31(2)23-40(52(83)67-38(20-14-22-65-59(61)62)51(82)68-39(49(60)80)24-34-15-9-7-10-16-34)69-53(84)41(25-35-17-11-8-12-18-35)72-57(88)47(32(3)4)74-55(86)42(26-36-29-63-30-66-36)70-54(85)43(27-45(76)77)73-58(89)48(33(5)6)75-56(87)44(28-46(78)79)71-50(81)37-19-13-21-64-37/h7-12,15-18,29-33,37-44,47-48,64H,13-14,19-28H2,1-6H3,(H2,60,80)(H,63,66)(H,67,83)(H,68,82)(H,69,84)(H,70,85)(H,71,81)(H,72,88)(H,73,89)(H,74,86)(H,75,87)(H,76,77)(H,78,79)(H4,61,62,65)/t37-,38-,39-,40-,41-,42+,43-,44-,47-,48-/m0/s1

InChI Key

MXQCHKYVLFWFJG-AFJQEWLFSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4

Solubility

Soluble in DMSO

Synonyms

Schistoflrfamide; Pdvdhvflrfamide; Pro-asp-val-asp-his-val-phe-leu-arg-phe-NH2; 1-L-Prolineleucomyosuppressin;

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4

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